molecular formula C21H23FN4O B2499377 N,N-diethyl-4-((2-fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251633-83-6

N,N-diethyl-4-((2-fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2499377
CAS RN: 1251633-83-6
M. Wt: 366.44
InChI Key: CXZKSWXOLKUYGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diethyl-4-((2-fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide involves a multi-step process. Starting with 2-aminonicotinic acid, the compound is treated with ethyl N,N-dialkylmalonamate and phosphorus oxychloride to obtain N,N-dialkyl-4-chloro-1,2-dihydro-2-oxo-1,8-naphthyridine-3-carboxamides. Further reaction with an excess of refluxing phosphorus oxychloride leads to N,N-dialkyl-2,4-dichloro-1,8-naphthyridine-3-carboxamides. These intermediates are then reacted with primary amines to yield a mixture of isomeric N,N-dialkyl-2-(alkylamino or cycloalkylamino)-4-chloro-1,8-naphthyridine-3-carboxamides and their 4-(alkylamino or cycloalkylamino)-2-chloro counterparts. The specific details of the synthesis of the compound are not provided in the papers, but the described methods offer a general framework for the synthesis of related naphthyridine carboxamides .

Molecular Structure Analysis

The molecular structure of N,N-diethyl-4-((2-fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide is not directly discussed in the provided papers. However, the structure can be inferred from the general class of 1,8-naphthyridine derivatives. These compounds typically feature a naphthyridine core with various substituents that can influence their pharmacological properties. The presence of a fluoro and methyl group on the phenyl ring, as well as the N,N-diethyl substitution, suggests potential modifications to the molecule's electronic distribution and steric hindrance, which could affect its biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthyridine derivatives include cyclocondensation, chlorination, and substitution with amines. The reaction conditions, such as temperature and the presence of phosphorus oxychloride, play a crucial role in determining the final products. For instance, performing the amine substitution at 160 degrees Celsius leads exclusively to bis(alkylamino) derivatives. These reactions are indicative of the versatility of naphthyridine chemistry and the potential for generating a wide array of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-diethyl-4-((2-fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide are not explicitly detailed in the provided papers. However, the pharmacological screening of similar compounds reveals that structural differences can lead to diverse biological effects, such as antihypertensive, anti-inflammatory, and anti-aggressive activities. The presence of specific functional groups and substituents can also influence properties like solubility, stability, and reactivity, which are critical for the compound's pharmacokinetic and pharmacodynamic profiles .

Scientific Research Applications

Antibacterial Agents

Compounds similar to "N,N-diethyl-4-((2-fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide" have been extensively studied for their antibacterial properties. For instance, derivatives of 1,8-naphthyridine-3-carboxylic acids have shown potent antibacterial activity against a range of bacteria. These compounds have been synthesized with varying substituents to explore their structure-activity relationships, demonstrating that certain substitutions can significantly enhance antibacterial efficacy (Egawa et al., 1984; Chu et al., 1986). These findings underscore the importance of molecular modifications in the development of new antibacterial agents.

Synthesis and Cytotoxic Activity

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, including compounds analogous to the specified chemical, has been reported to retain potent cytotoxicity against various cancer cell lines. This includes the development of compounds with a broad range of 2-substituents, demonstrating significant in vitro and in vivo antitumor activities (Deady et al., 2005). These studies highlight the potential of such compounds in cancer therapy through targeted molecular design.

Chemosensors

A notable application of derivatives similar to "N,N-diethyl-4-((2-fluoro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide" is in the development of chemosensors. For instance, a fluorescent probe based on the naphthalimide fluorophore has been designed for the selective sensing of Cu(II) ions. This sensor exhibits a significant colorimetric and fluorescent response, demonstrating the utility of such compounds in environmental monitoring and analytical chemistry (Xu et al., 2005).

properties

IUPAC Name

N,N-diethyl-4-(2-fluoro-4-methylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-5-26(6-2)21(27)16-12-23-20-15(9-8-14(4)24-20)19(16)25-18-10-7-13(3)11-17(18)22/h7-12H,5-6H2,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZKSWXOLKUYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)C)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-[(2-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide

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